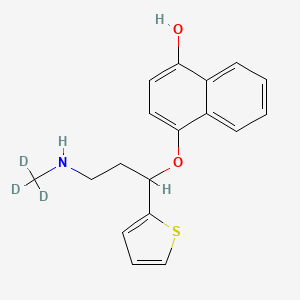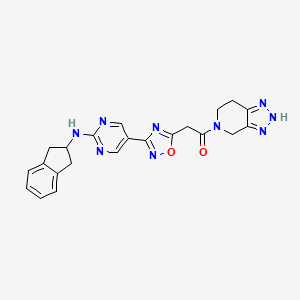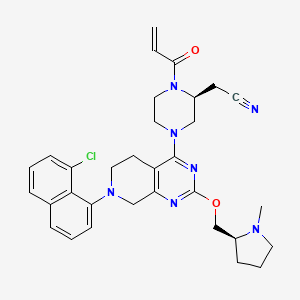
KRas G12C inhibitor 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRas G12C inhibitor 3 is a small molecule compound specifically designed to target the KRas G12C mutation, a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . This mutation results in a substitution of glycine with cysteine at position 12 in the KRas protein, leading to continuous activation of the protein and uncontrolled cell proliferation . This compound binds covalently to the mutant cysteine, locking the protein in its inactive GDP-bound state and thereby inhibiting its oncogenic activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of KRas G12C inhibitor 3 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the following steps:
Formation of the core scaffold: The core scaffold of this compound is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core scaffold is then functionalized with various substituents to enhance its binding affinity and selectivity for the KRas G12C mutant protein.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .
化学反応の分析
Types of Reactions: KRas G12C inhibitor 3 undergoes several types of chemical reactions, including:
Covalent Bond Formation: The inhibitor forms a covalent bond with the cysteine residue in the KRas G12C mutant protein.
Substitution Reactions: The inhibitor can undergo substitution reactions with various nucleophiles and electrophiles during its synthesis.
Common Reagents and Conditions:
Major Products: The major product formed from the reactions involving this compound is the covalently bound complex with the KRas G12C mutant protein, which effectively inhibits its oncogenic activity .
科学的研究の応用
KRas G12C inhibitor 3 has a wide range of scientific research applications, including:
作用機序
KRas G12C inhibitor 3 exerts its effects by covalently binding to the cysteine residue at position 12 in the KRas G12C mutant protein . This binding locks the protein in its inactive GDP-bound state, preventing its activation and subsequent signaling through downstream pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways . By inhibiting these pathways, the compound effectively reduces cell proliferation and induces apoptosis in cancer cells harboring the KRas G12C mutation .
類似化合物との比較
KRas G12C inhibitor 3 represents a promising therapeutic option for targeting KRas G12C mutant cancers, with ongoing research aimed at further understanding its mechanism of action and optimizing its clinical efficacy.
特性
分子式 |
C32H36ClN7O2 |
|---|---|
分子量 |
586.1 g/mol |
IUPAC名 |
2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C32H36ClN7O2/c1-3-29(41)40-18-17-39(19-23(40)12-14-34)31-25-13-16-38(28-11-5-8-22-7-4-10-26(33)30(22)28)20-27(25)35-32(36-31)42-21-24-9-6-15-37(24)2/h3-5,7-8,10-11,23-24H,1,6,9,12-13,15-21H2,2H3/t23-,24-/m0/s1 |
InChIキー |
IYDWXYZUEBUWCQ-ZEQRLZLVSA-N |
異性体SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C |
正規SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12425823.png)
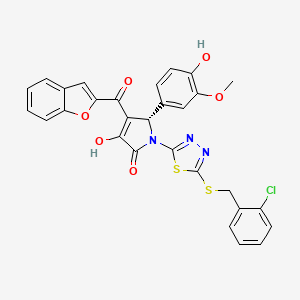
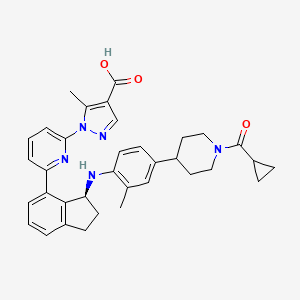
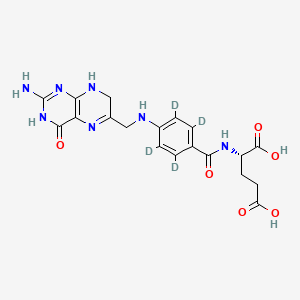
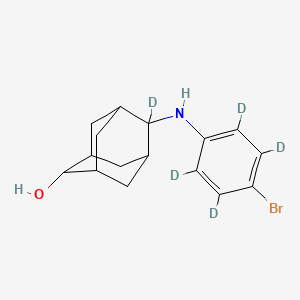
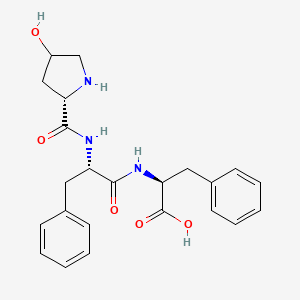


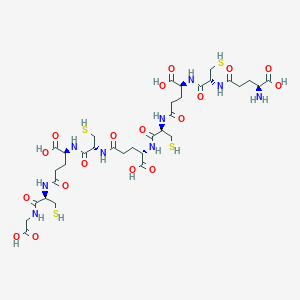

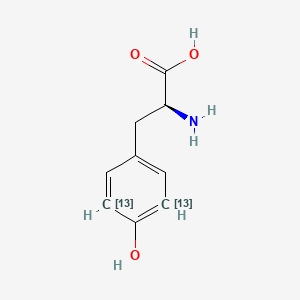
![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18R)-11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12425900.png)
